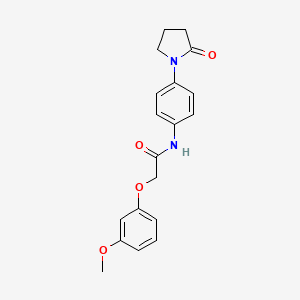

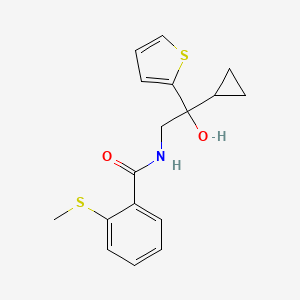

![molecular formula C12H24N2O2 B2606852 tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate CAS No. 1548675-07-5](/img/structure/B2606852.png)

tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate” is a chemical compound with the IUPAC name tert-butyl ( (1- (aminomethyl)cyclopentyl)methyl)carbamate . It has a molecular weight of 228.33 .

Synthesis Analysis

The synthesis of tert-butyl carbamates, which includes “this compound”, can be achieved in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15). This code provides a unique identifier for the molecular structure .Applications De Recherche Scientifique

Enantioselective Synthesis of Carbocyclic Analogues

The compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the synthesis of nucleic acid analogues. This synthesis approach can be fundamental in developing novel therapeutic agents and understanding genetic materials' structural dynamics (Ober et al., 2004).

Synthesis of Biologically Active Compounds

Another study highlights its role as an intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291), showcasing its application in medicinal chemistry and drug discovery processes. The optimized synthesis pathway emphasizes the compound's versatility and utility in creating pharmacologically relevant molecules (Zhao et al., 2017).

Application in Diels-Alder Reactions

The compound's derivative was used in a Diels-Alder reaction, a key method in synthetic organic chemistry, to create complex molecular structures. This application underlines its utility in constructing cyclic and polycyclic frameworks, essential for developing materials and active pharmaceutical ingredients (Padwa et al., 2003).

Synthesis of Spirocyclopropanated Analogues

In a study focused on insecticides, the compound was transformed into spirocyclopropanated analogues of Thiacloprid and Imidacloprid, highlighting its role in developing agrochemicals. This synthesis pathway offers insights into creating more effective and safer pest control solutions (Brackmann et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[[1-(aminomethyl)cyclopentyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLOEJBZXMVGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

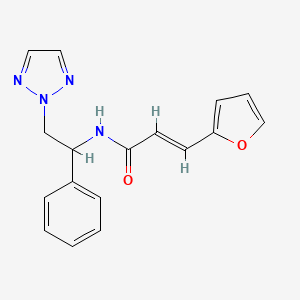

![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)

![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)

![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)

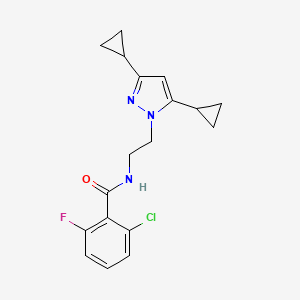

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)

![5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2606779.png)

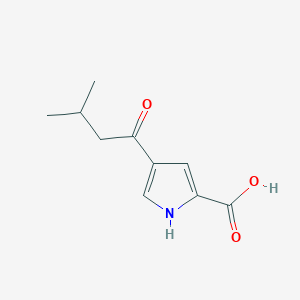

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)